![molecular formula C10H11NOS B13202860 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a thieno[3,2-b]pyridine moiety linked to a propanol group, making it a versatile molecule for synthetic and industrial chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol typically involves the formation of the thieno[3,2-b]pyridine core followed by the introduction of the propanol group. One common method involves the reaction of 3-bromothiophene with 2-aminopyridine to form the thieno[3,2-b]pyridine ring. This intermediate is then subjected to a Grignard reaction with propanal to introduce the propanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thieno[3,2-b]pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogens and nucleophiles like amines or thiols.
Major Products
Oxidation: The major product is 3-{Thieno[3,2-b]pyridin-6-yl}propanone.
Reduction: The major product is the corresponding alcohol.
Substitution: Products vary based on the substituent introduced.
Applications De Recherche Scientifique
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol involves its interaction with specific molecular targets. The thieno[3,2-b]pyridine moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but lacks the thieno ring.
Thieno[3,2-b]pyridin-6-ol: Similar core structure but lacks the propanol group.
Uniqueness
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol is unique due to the combination of the thieno[3,2-b]pyridine core and the propanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11NOS |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
3-thieno[3,2-b]pyridin-6-ylpropan-1-ol |
InChI |
InChI=1S/C10H11NOS/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10/h3,5-7,12H,1-2,4H2 |
Clé InChI |
CTFOYLLHMLYRQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1N=CC(=C2)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-3-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-amine](/img/structure/B13202780.png)
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
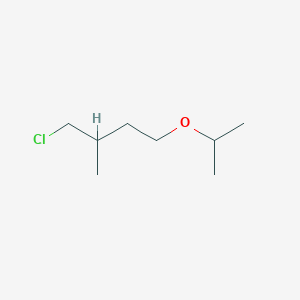
![4-Methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202794.png)
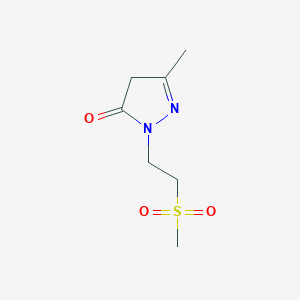

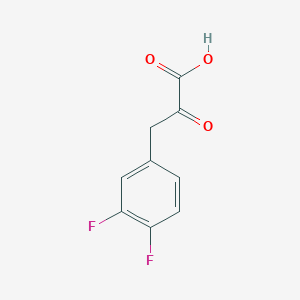
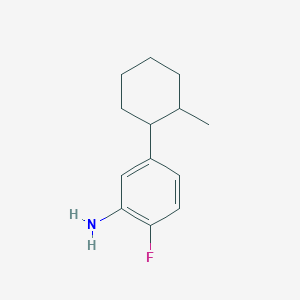
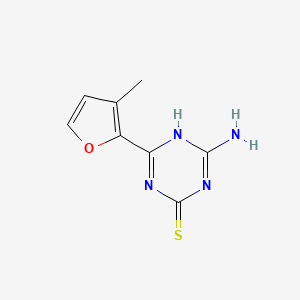

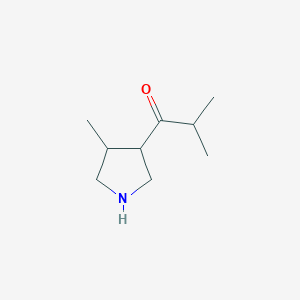

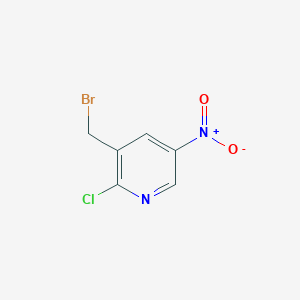
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)
